Momordioside F1 Momordioside F1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13787237
InChI: InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+
SMILES: CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Molecular Formula: C37H60O8
Molecular Weight: 632.9 g/mol

Momordioside F1

CAS No.:

Cat. No.: VC13787237

Molecular Formula: C37H60O8

Molecular Weight: 632.9 g/mol

* For research use only. Not for human or veterinary use.

Momordioside F1 -

Specification

Molecular Formula C37H60O8
Molecular Weight 632.9 g/mol
IUPAC Name 2-(hydroxymethyl)-6-[[8-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+
Standard InChI Key MQGABSJZVJOSCX-OQLLNIDSSA-N
Isomeric SMILES CC(C/C=C/C(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
SMILES CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Canonical SMILES CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Melting Point 183 - 187 °C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Momordicoside F1 is classified as a cucurbitane-type triterpene glycoside, characterized by a 30-carbon skeleton derived from the cyclization of squalene. Its IUPAC name, (2R,3S,4S,5R,6R)2(hydroxymethyl)6[[(1R,4S,5S,8R,9R,12S,13S,16S)8[(E,2R)6methoxy6methylhept4en2yl]5,9,17,17tetramethyl18oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec2en16yl]oxy]oxane3,4,5triol(2R,3S,4S,5R,6R)-2-(\text{hydroxymethyl})-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-\text{methoxy}-6-\text{methylhept}-4-\text{en}-2-\text{yl}]-5,9,17,17-\text{tetramethyl}-18-\text{oxapentacyclo}[10.5.2.0^{1,13}.0^{4,12}.0^{5,9}]\text{nonadec}-2-\text{en}-16-\text{yl}]\text{oxy}]\text{oxane}-3,4,5-\text{triol}, reflects its complex stereochemistry and functional groups . The compound’s glycosidic moiety is attached at the C-3 position of the triterpene aglycone, a common feature enhancing bioavailability and target specificity in cucurbitacins .

Table 1: Physicochemical Properties of Momordicoside F1

PropertyValueSource
Molecular FormulaC37H60O8\text{C}_{37}\text{H}_{60}\text{O}_8
Molecular Weight632.879 g/mol
CAS Number81348-81-4
Density1.20±0.1g/cm31.20 \pm 0.1 \, \text{g/cm}^3
Boiling Point711.4±60.0°C711.4 \pm 60.0 \, \degree\text{C}
Water Solubility (25°C)0.012g/L0.012 \, \text{g/L}
LogP4.77

Spectroscopic Characterization

The structural elucidation of Momordicoside F1 relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data include:

  • 1H^1\text{H}-NMR: Signals at δ5.54ppm\delta \, 5.54 \, \text{ppm} (olefinic proton) and δ4.90ppm\delta \, 4.90 \, \text{ppm} (anomeric proton of glucose) confirm unsaturation and glycosidic linkage .

  • 13C^{13}\text{C}-NMR: Resonances corresponding to seven methyl groups (δ1228ppm\delta \, 12–28 \, \text{ppm}) and oxygenated carbons (δ7085ppm\delta \, 70–85 \, \text{ppm}) validate the cucurbitane scaffold .

  • High-Resolution MS: A molecular ion peak at m/z633.429[M+H]+m/z \, 633.429 \, [\text{M}+\text{H}]^+ aligns with the molecular formula C37H60O8\text{C}_{37}\text{H}_{60}\text{O}_8 .

Isolation and Biosynthetic Origins

Extraction from Momordica charantia

Momordicoside F1 is obtained via bioassay-guided fractionation of ethanolic extracts from Momordica charantia fruits. The process involves:

  • Maceration: Dried fruits are soaked in ethanol to extract polar constituents.

  • Liquid-Liquid Partitioning: The crude extract is partitioned between water and ethyl acetate, with the aqueous phase further fractionated using n-butanol .

  • Chromatography: Silica gel column chromatography and preparative HPLC isolate Momordicoside F1 at purities exceeding 95% .

Biosynthetic Pathway

Cucurbitacins are synthesized via the mevalonate pathway, with oxidosqualene cyclase catalyzing the formation of the cucurbitane backbone. Subsequent oxidations and glycosylations introduce functional groups critical for bioactivity .

Pharmacological Activities

Antiproliferative Effects

Momordicoside F1 demonstrates dose-dependent inhibition of cancer cell proliferation:

Table 2: Antiproliferative Activity of Momordicoside F1

Cell LineTypeResponseSource
MCF-7Breast adenocarcinomaSignificant inhibition
WiDrColon adenocarcinomaModerate inhibition
HEp-2Laryngeal carcinomaSignificant inhibition
DoayUnspecified tumorModerate inhibition

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization, though detailed pathways remain under investigation .

Comparative Efficacy

Among 15 cucurbitacins isolated from Momordica charantia, Momordicoside F1 exhibits intermediate potency, outperforming Momordicoside U but underperforming Charantoside A in MCF-7 models .

Analytical Profiling and Quality Control

HPLC-ELSD Fingerprinting

A standardized HPLC-ELSD method resolves Momordicoside F1 at tR=21.3mint_R = 21.3 \, \text{min} (C18 column, acetonitrile-water gradient) . This profile ensures batch consistency in preclinical studies.

Table 3: HPLC-ELSD Parameters for Momordicoside F1

ParameterValue
ColumnC18 (250×4.6mm,5μm250 \times 4.6 \, \text{mm}, 5 \, \mu\text{m})
Mobile PhaseAcetonitrile:Water (65:35 to 85:15)
Flow Rate1.0mL/min1.0 \, \text{mL/min}
DetectionELSD (evaporator temp: 40°C40\degree\text{C})

Future Directions and Challenges

Structural Optimization

  • Glycoside Engineering: Modifying the sugar moiety to enhance solubility and bioavailability.

  • Prodrug Synthesis: Masking hydroxyl groups to improve pharmacokinetics.

Mechanistic Studies

Elucidating molecular targets (e.g., STAT3, NF-κB) and synergies with chemotherapeutic agents (e.g., cisplatin) is critical for clinical translation .

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